Cas no 101-98-4 (2-Methyl(phenylmethyl)aminoethanol)
2-Methyl(phenylmethyl)aminoethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Benzyl(methyl)amino)ethanol
- N-benzyl N-methyl amino ethanol
- N-Benzyl-N-methylethanolamine
- 2-(benzylmethylamino)ethanol
- 2-[methyl(phenylmethyl)amino]-ethanol
- 2-[Methyl(phenylmethyl)amino]ethanol
- N-Benzyl-N-methyl-ethanolamine
- 2-[benzyl(methyl)amino]ethanol
- Ethanol,2-(benzylmethylamino)- (6CI,7CI,8CI)
- 2-(N-Methylbenzylamino)ethanol
- 2-(N-benzyl-N-methylamino)ethanol
- Benzyl(2-hydroxyethyl)methylamine
- N-Benzyl-N-methyl(2-hydroxyethyl)amine
- N-Benzyl-N-methyl-2-aminoethanol
- N-Methyl-N-benzylethanolamine
- b-(N-Benzyl-N-methylamino)ethanol
- N-Benzyl-N-Methyl
- N-BENZYL-N-METHYLAMINO ETHANOL
- Ethanol, 2-(benzylmethylamino)-
- N-BENZYL-N-METHYL-N-ETHANOLAMINE
- VDAC1
- Voltage-dependent anion-selective channel protein 1
- 2-(BENZYLMETHYLAMINO)ETHANOL 97%
- Ethanol, 2-[methyl(phenylmethyl)amino]-
- 2-(Benzyl-methyl-amino)-ethanol
- WOUANPHGFPAJCA-UHFFFAOYSA-N
- 61LYX8089C
- 2-[Benzyl(Methyl)Amino]Ethan-1-Ol
- Ethanol, 2-(methyl(phenylmethyl)amino)-
- 2-[N-benzyl-N-methylamino]ethanol
- EINECS
- SCHEMBL135868
- NS00019860
- AC-5627
- Z137706074
- MFCD00002847
- AKOS009058975
- n-benzyl-n-methyl ethanol amine
- SB76028
- AI3-26797
- 101-98-4
- N-benzyl-N-methyl ethanolamine
- SY025492
- EINECS 202-994-3
- FT-0689183
- N-BENZYL-N-METHYL-ETHANOLAMINE [USP-RS]
- N-Benzyl-N-methylethanolamine, United States Pharmacopeia (USP) Reference Standard
- N-(2-hydroxyethyl)-N-benzyl-methylamine
- .BETA.-(N-BENZYL-N-METHYLAMINO)ETHANOL
- CS-W023196
- J-000530
- Q27263356
- D70360
- J-523483
- 2-(N-benzyl-N-methylamino)ethan-1-ol
- DS-18032
- N-Benzyl-n-methylethanolamne
- DTXSID5059242
- 2-(N-benzyl-N-methylamino)-ethanol
- EN300-179812
- N-Benzyl-N-methylethanolamine, technical grade, 90%
- UNII-61LYX8089C
- DB-000319
- 2-Methyl(phenylmethyl)aminoethanol
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- MDL: MFCD00002847
- Inchi: 1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
- InChI Key: WOUANPHGFPAJCA-UHFFFAOYSA-N
- SMILES: OCCN(C)CC1C=CC=CC=1
- BRN: 366412
Computed Properties
- Exact Mass: 165.11500
- Monoisotopic Mass: 165.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 23.5
Experimental Properties
- Color/Form: Liquid
- Density: 1.017 g/mL at 25 °C(lit.)
- Boiling Point: 95-105 °C/2 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.529(lit.)
- PSA: 23.47000
- LogP: 1.11070
- FEMA: 2452
- Solubility: Not determined
2-Methyl(phenylmethyl)aminoethanol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39-S24/25
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Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- Storage Condition:Keep away from high temperatures, sparks and flames. Store in a cool, dry, well ventilated area away from incompatible substances. Keep container tightly closed.
2-Methyl(phenylmethyl)aminoethanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Methyl(phenylmethyl)aminoethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134243-100g |
2-Methyl(phenylmethyl)aminoethanol |
101-98-4 | 90% | 100g |
¥163.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134243-25g |
2-Methyl(phenylmethyl)aminoethanol |
101-98-4 | 90% | 25g |
¥53.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134243-500g |
2-Methyl(phenylmethyl)aminoethanol |
101-98-4 | 90% | 500g |
¥699.90 | 2023-09-02 | |
| Fluorochem | 214692-1g |
2-(Benzyl(methyl)amino)ethanol |
101-98-4 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 214692-25g |
2-(Benzyl(methyl)amino)ethanol |
101-98-4 | 95% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 214692-100g |
2-(Benzyl(methyl)amino)ethanol |
101-98-4 | 95% | 100g |
£31.00 | 2022-03-01 | |
| Fluorochem | 214692-500g |
2-(Benzyl(methyl)amino)ethanol |
101-98-4 | 95% | 500g |
£147.00 | 2022-03-01 | |
| Alichem | A019139567-500g |
2-(Benzyl(methyl)amino)ethanol |
101-98-4 | 95% | 500g |
$221.45 | 2023-09-04 | |
| Chemenu | CM247346-500g |
2-(Benzyl(methyl)amino)ethanol |
101-98-4 | 95% | 500g |
$201 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R008717-100g |
2-Methyl(phenylmethyl)aminoethanol |
101-98-4 | 95% | 100g |
¥126 | 2023-09-11 |
2-Methyl(phenylmethyl)aminoethanol Suppliers
2-Methyl(phenylmethyl)aminoethanol Related Literature
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1. Synthesis and reactions of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one (2,5-dimethyl-9-oxo-6,7-benzomorphan); a new route to 3-benzazocinesBrian Iddon,Donald Price,Hans Suschitzky,David I. C. Scopes J. Chem. Soc. Perkin Trans. 1 1983 2583
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Ruben R. G. Soares,Ahmad S. Akhtar,Inês F. Pinto,Noa Lapins,Donal Barrett,Gustaf Sandh,Xiushan Yin,Vicent Pelechano,Aman Russom Lab Chip 2021 21 2932
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3. Novel access to carbonyl and acetylated compounds: the role of the tetra-n-butylammonium bromide/sodium nitrite catalystMehdi Sheykhan,Hadi Fallah Moafi,Masoumeh Abbasnia RSC Adv. 2016 6 51347
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Hoon Kim,John Ralph RSC Adv. 2014 4 7549
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Donald E. Leyden,W. R. Morgan J. Chem. Soc. D 1969 598a
Additional information on 2-Methyl(phenylmethyl)aminoethanol
Professional Introduction to Compound with CAS No. 101-98-4 and Product Name: 2-Methyl(phenylmethyl)aminoethanol
The compound with the CAS number 101-98-4 and the product name 2-Methyl(phenylmethyl)aminoethanol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug development and biochemical studies. Understanding its molecular structure, synthesis pathways, and emerging research applications is essential for leveraging its full potential in scientific and industrial contexts.
The molecular formula of 2-Methyl(phenylmethyl)aminoethanol can be expressed as C₉H₁₃NO, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. This specific configuration imparts distinct chemical characteristics that make it a valuable intermediate in organic synthesis. The presence of both an amine group and an alcohol moiety within the same molecule allows for diverse chemical interactions, making it a versatile building block for more complex pharmaceutical compounds.
In recent years, advancements in computational chemistry and molecular modeling have enhanced our ability to predict the behavior of such compounds in various biochemical pathways. Studies have shown that derivatives of 2-Methyl(phenylmethyl)aminoethanol exhibit promising properties as modulators of enzyme activity and as precursors to bioactive molecules. For instance, researchers have explored its potential role in inhibiting certain enzymes associated with metabolic disorders, highlighting its therapeutic relevance.
The synthesis of 2-Methyl(phenylmethyl)aminoethanol involves multi-step organic reactions that require precise control over reaction conditions. Traditional synthetic routes often involve the use of Grignard reagents or nucleophilic substitution reactions to introduce the desired functional groups. However, recent innovations in green chemistry have led to the development of more sustainable methods that minimize waste and reduce energy consumption. These advancements not only improve the efficiency of production but also align with global efforts to promote environmentally friendly practices.
One of the most compelling aspects of 2-Methyl(phenylmethyl)aminoethanol is its potential application in the development of novel therapeutic agents. Researchers are investigating its role as a precursor for drugs targeting neurological disorders, given its ability to interact with biologically relevant receptors and proteins. Preliminary studies have suggested that certain analogs of this compound may exhibit neuroprotective effects, making them candidates for further clinical investigation.
The pharmacokinetic properties of 2-Methyl(phenylmethyl)aminoethanol are also subjects of intense study. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its use in drug formulations. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled researchers to gain detailed insights into its metabolic pathways, facilitating the design of more effective pharmaceuticals.
Furthermore, the structural flexibility of 2-Methyl(phenylmethyl)aminoethanol allows chemists to modify its core framework to create libraries of derivatives with tailored properties. This approach is particularly valuable in high-throughput screening programs aimed at identifying lead compounds for drug discovery. By systematically altering specific functional groups or substituents, researchers can fine-tune the biological activity of these molecules, enhancing their therapeutic potential.
Industrial applications of 2-Methyl(phenylmethyl)aminoethanol extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives are being explored as intermediates in the synthesis of pesticides and herbicides that offer improved efficacy while reducing environmental impact. This dual utility underscores the compound's significance as a cornerstone in modern chemical manufacturing.
As research continues to evolve, new methodologies for studying 2-Methyl(phenylmethyl)aminoethanol are being developed. Techniques such as CRISPR-Cas9 gene editing allow scientists to investigate how this compound interacts with living cells at the genetic level. Such interdisciplinary approaches are fostering a deeper understanding of its biological roles and expanding its potential applications across multiple scientific domains.
In conclusion, 2-Methyl(phenylmethyl)aminoethanol, with its CAS number 101-98-4, represents a fascinating compound with far-reaching implications in chemical biology and pharmaceutical science. Its unique structural features, coupled with ongoing advancements in synthetic chemistry and drug development methodologies, position it as a key player in future medical innovations. Continued research into this compound promises to yield new insights and applications that will benefit both scientific communities and industries worldwide.
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